molecular formula C8H5ClF2O B1587151 2-Chloro-2',5'-difluoroacetophenone CAS No. 60468-36-2

2-Chloro-2',5'-difluoroacetophenone

Cat. No. B1587151
CAS RN: 60468-36-2
M. Wt: 190.57 g/mol
InChI Key: HJWDDTDVBUFTCP-UHFFFAOYSA-N
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Description

2-Chloro-2’,5’-difluoroacetophenone is a difluorocarbene reagent . It is generally used in the synthesis of 2,2-difluoro enol silyl ethers, and gem ?-difluoromethene derived compounds .


Synthesis Analysis

The synthesis of 2-Chloro-2’,5’-difluoroacetophenone involves various chemical reactions . Unfortunately, the specific details of the synthesis process are not available in the search results.


Molecular Structure Analysis

The molecular formula of 2-Chloro-2’,5’-difluoroacetophenone is C8H5ClF2O . It has a molecular weight of 190.57 . The structure of this compound includes a difluorocarbene group .


Physical And Chemical Properties Analysis

2-Chloro-2’,5’-difluoroacetophenone is a white solid powder . It has a melting point of 49-50 °C and a predicted boiling point of 240.5±25.0 °C . The predicted density is 1.353±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Difluoromethylated Phenols

This compound is utilized as an effective reagent in the synthesis of difluoromethylated phenols. In the presence of a mild base and aqueous solvent, it facilitates the introduction of difluoromethyl groups into phenolic compounds .

Baylis-Hillman Reaction

2-Chloro-2’,5’-difluoroacetophenone: serves as a precursor in the Baylis-Hillman reaction. This reaction is used to produce fluoroalkyl ketones, which can yield chlorodifluoromethyl-containing products .

Synthesis of Propargyl Alcohols

The compound acts as a substrate in the synthesis of propargyl alcohols. A novel ruthenium catalyst is employed in this process, showcasing the versatility of 2-Chloro-2’,5’-difluoroacetophenone in catalytic transformations .

Liquid Crystal Materials

In the field of materials science, particularly in the development of liquid crystal displays, the difluoromethoxy functionality of this compound plays a crucial role. It contributes to the creation of bioactive organic molecules and materials for display applications .

Anesthetic Applications

The difluoromethoxy group found in 2-Chloro-2’,5’-difluoroacetophenone is significant in the pharmaceutical industry. Compounds with this group have applications as anesthetics, highlighting the compound’s importance in medical research .

Aryl Difluoromethyl Ethers

As a reagent, 2-Chloro-2’,5’-difluoroacetophenone is involved in the difluoromethylation of various phenols. This process yields aryl difluoromethyl ethers, which are valuable in numerous chemical synthesis applications .

Safety and Hazards

This compound is classified as an irritant . It can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

properties

IUPAC Name

2-chloro-1-(2,5-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWDDTDVBUFTCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407299
Record name 2-Chloro-1-(2,5-difluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-2',5'-difluoroacetophenone

CAS RN

60468-36-2
Record name 2-Chloro-1-(2,5-difluorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60468-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(2,5-difluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

100.0 g (876.5 mmol) of 1,4-difluorobenzene and 90.83 ml (1139 mmol) of chloroacetyl chloride were cooled to 10° C. Within 5 minutes at 10–17° C. 153.5 g (1139 mmol) of aluminium chloride (99%) were added and the mixture warmed to room temperature. The mixture was heated for 30 minutes to 60° C. and the heating continued at this temperature for another 70 minutes. The reaction mixture was cooled to room temperature and poured onto a mixture of 0.8 l of ice and 400 ml at concentrated aqueous hydrochloric acid, extracted twice with each 500 ml of ethyl acetate, and the organic phases were washed once with 200 ml of water, three times with 400 ml of half-saturated aqueous sodium bicarbonate solution, dried over sodium sulfate, dissolved for 1 hour at 80° C. in 400 ml of n-hexane and, after the addition of 4 g of active carbon, filtered hot, stirred at room temperature and cooled to 0° C.; the crystals formed were dried at room temperature under reduced pressure to give 104 g (69%) of 2-chloro-1-(2,5-difluoro-phenyl)-ethanone.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
90.83 mL
Type
reactant
Reaction Step One
Quantity
153.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0.8 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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